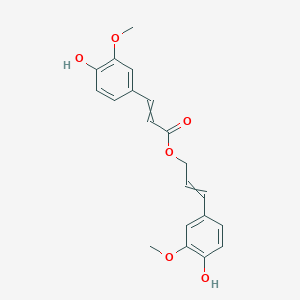

3-(4-Hydroxy-3-methoxyphenyl)allyl3-(4-hydroxy-3-methoxyphenyl)acrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Coniferyl ferulate is a phenolic acid compound predominantly found in umbelliferae plants such as Angelica sinensis . It is known for its multiple pharmacological activities, including antioxidation, antibacterial effects, and vasodilation . This compound has garnered significant attention due to its potential therapeutic applications and its role in various biological processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Coniferyl ferulate can be synthesized through various methods. One common approach involves the esterification of coniferyl alcohol with ferulic acid. This reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions .

Industrial Production Methods: Industrial extraction of coniferyl ferulate from Angelica sinensis involves several methods:

Sonication Extraction (SE): Utilizes ultrasonic waves to enhance the extraction efficiency.

Pressurized Liquid Extraction (PLE): Employs high pressure to improve the extraction yield.

Supercritical Fluid Extraction (SFE): Uses supercritical fluids like CO2 for efficient extraction.

Hydrodistillation (HD) and Decoction (DC): Traditional methods, though less efficient for coniferyl ferulate.

Análisis De Reacciones Químicas

Types of Reactions: Coniferyl ferulate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form coniferyl aldehyde and other derivatives.

Reduction: Reduction reactions can convert coniferyl ferulate to coniferyl alcohol.

Substitution: Involves the replacement of functional groups, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and peroxidase are commonly used.

Reduction: Sodium borohydride is a typical reducing agent.

Substitution: Acidic or basic catalysts are often employed.

Major Products:

Oxidation: Coniferyl aldehyde.

Reduction: Coniferyl alcohol.

Substitution: Various substituted ferulates.

Aplicaciones Científicas De Investigación

Coniferyl ferulate has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study radical coupling reactions and polymer cross-linking.

Biology: Investigated for its role in plant cell wall formation and lignification.

Medicine: Explored for its potential in treating psychiatric disorders, such as depression, by modulating gut microbiota.

Industry: Utilized in the production of bio-based materials and as an antioxidant in food preservation.

Mecanismo De Acción

The mechanism by which coniferyl ferulate exerts its effects involves several pathways:

Antioxidant Activity: Neutralizes free radicals, thereby protecting cells from oxidative damage.

Anti-inflammatory Effects: Reduces inflammation by modulating cytokine levels such as IL-6, IL-1β, and TNF-α.

Gut Microbiota Modulation: Alters the composition of gut microbiota, which in turn affects brain function and behavior via the microbiota-gut-brain axis.

Target Protein Interaction: Specifically targets proteins like Mgst2 to mitigate hematotoxic effects.

Comparación Con Compuestos Similares

Coniferyl ferulate is often compared with other phenolic compounds such as:

Ferulic Acid: Similar antioxidant properties but differs in its esterified form.

Coniferyl Alcohol: Shares a similar structure but lacks the ester linkage.

Ethyl Ferulate: Another esterified form with comparable antioxidant activity.

Uniqueness: Coniferyl ferulate’s unique combination of antioxidant, anti-inflammatory, and gut microbiota-modulating properties sets it apart from other similar compounds. Its ability to target specific proteins like Mgst2 further highlights its potential therapeutic applications .

Actividad Biológica

3-(4-Hydroxy-3-methoxyphenyl)allyl 3-(4-hydroxy-3-methoxyphenyl)acrylate, also known as coniferyl ferulate, is a phenolic compound derived from various plant sources. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.

- Molecular Formula : C20H20O6

- Molecular Weight : 356.37 g/mol

- CAS Number : 63644-62-2

- Solubility : Soluble in methanol, ethanol, and DMSO.

- Appearance : Yellow paste

Antioxidant Activity

Several studies have demonstrated the antioxidant capacity of 3-(4-Hydroxy-3-methoxyphenyl)allyl 3-(4-hydroxy-3-methoxyphenyl)acrylate. The compound exhibits significant free radical scavenging activity, which is crucial for mitigating oxidative stress-related diseases.

| Study | Findings |

|---|---|

| Showed that the compound effectively scavenges DPPH radicals, indicating strong antioxidant properties. | |

| In vitro assays revealed that it reduces lipid peroxidation in cellular models. |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes.

| Study | Findings |

|---|---|

| Demonstrated a reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages. | |

| Found that treatment with the compound decreased COX-2 expression in human cell lines. |

Anticancer Activity

Research indicates that 3-(4-Hydroxy-3-methoxyphenyl)allyl 3-(4-hydroxy-3-methoxyphenyl)acrylate may possess anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The phenolic structure allows for electron donation, neutralizing free radicals.

- Anti-inflammatory Mechanism : Inhibition of NF-kB signaling pathways reduces the expression of inflammatory mediators.

- Anticancer Mechanism : Modulation of apoptotic pathways and cell cycle regulation contributes to its anticancer effects.

Case Study 1: Antioxidant and Anti-inflammatory Effects in Animal Models

A study involving a rat model of induced oxidative stress showed that administration of the compound significantly reduced markers of oxidative damage and inflammation. The results indicated improved liver function and reduced serum levels of inflammatory cytokines after treatment with the compound over a four-week period.

Case Study 2: Anticancer Activity in Human Cell Lines

In vitro studies using human breast cancer cell lines revealed that treatment with varying concentrations of the compound led to significant reductions in cell viability and increased apoptosis rates compared to untreated controls.

Propiedades

IUPAC Name |

3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl 3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O6/c1-24-18-12-14(5-8-16(18)21)4-3-11-26-20(23)10-7-15-6-9-17(22)19(13-15)25-2/h3-10,12-13,21-22H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLIMMMHQDNVRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CCOC(=O)C=CC2=CC(=C(C=C2)O)OC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.